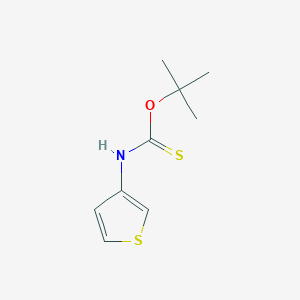

O-tert-Butyl thiophen-3-ylcarbamothioate

Description

Significance of Thiocarbamoyl Functionalities in Advanced Organic Synthesis

The thiocarbamoyl group, characterized by a C=S bond adjacent to a nitrogen atom, is a pivotal functional group in contemporary organic synthesis. Its importance stems from its dual nature: it can act as a stable, electron-rich moiety and as a precursor to highly reactive intermediates. Thiocarbamoyl derivatives are extensively utilized as synthons for the preparation of a wide array of heterocyclic compounds. tandfonline.comtandfonline.comresearchgate.net The thione functionality can readily participate in cyclization reactions, acting as a nucleophilic or electrophilic center depending on the reaction conditions. This versatility has led to the development of synthetic routes to various heterocycles, including thiazoles, thiophenes, pyrimidines, and pyridines. tandfonline.comscispace.com

Moreover, the thiocarbamoyl moiety can be transformed into other functional groups, highlighting its role as a versatile synthetic handle. For instance, it can be converted to isothiocyanates, which are themselves powerful building blocks in heterocyclic synthesis. tandfonline.com The unique reactivity of the thiocarbonyl group also allows for its participation in various rearrangement reactions, further expanding its synthetic utility. The ability of thiocarbamoyl derivatives to serve as precursors to carbamoyllithium and thiocarbamoyllithium synthons opens up avenues for nucleophilic introduction of carbamoyl (B1232498) and thiocarbamoyl moieties into organic molecules. acs.orgnih.gov

Overview of Thiophene-Containing Scaffolds in Contemporary Synthetic Chemistry

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both medicinal chemistry and materials science. rsc.orgnih.govnih.gov Its structural similarity to benzene, being a bioisostere, allows for its incorporation into drug candidates to modulate physicochemical properties such as solubility and metabolism, and to enhance drug-receptor interactions through the sulfur atom's ability to form hydrogen bonds. nih.govnih.gov A vast number of approved drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents, feature a thiophene core. nih.govnih.gov

In the realm of materials science, thiophene-based materials are at the forefront of research into organic electronics. researchgate.netresearchgate.net The electron-rich nature of the thiophene ring facilitates the formation of π-conjugated systems, which are essential for charge transport in organic semiconductors. acs.org Oligo- and polythiophenes are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netrsc.org The versatility of thiophene chemistry allows for fine-tuning of the electronic and optical properties of these materials through substitution at various positions on the ring. researchgate.net

Research Landscape of O-Alkyl Carbamothioates as Versatile Synthetic Intermediates

O-Alkyl carbamothioates, also known as O-alkyl thiocarbamates, are a class of organosulfur compounds that have emerged as valuable intermediates in organic synthesis. researchgate.net They can be synthesized through various methods, including the reaction of isothiocyanates with alcohols, or from xanthate esters and amines. beilstein-journals.org One of the significant applications of O-alkyl carbamothioates is in the protection of amino groups. organic-chemistry.org The carbamothioate functionality is stable under a range of reaction conditions, yet can be cleaved when desired, making it an effective protecting group in multi-step syntheses. rsc.org

Furthermore, O-alkyl carbamothioates can undergo a variety of chemical transformations. A notable reaction is the Newman-Kwart rearrangement, a thermal process that involves the intramolecular migration of the aryl or alkyl group from the oxygen to the sulfur atom, yielding an S-alkyl carbamate (B1207046). rsc.orgorganic-chemistry.org This rearrangement is a powerful tool for the synthesis of thiophenols from phenols. O-Alkyl carbamothioates also serve as precursors for the generation of radicals under photoredox catalysis, enabling deoxygenative alkylation reactions. acs.orgresearchgate.net The ability of N-substituted S-alkyl carbamothioates to act as synthetic equivalents of isocyanates further underscores their versatility. nih.gov

Scope and Objectives of Academic Research on O-tert-Butyl Thiophen-3-ylcarbamothioate

While extensive research exists on the individual components of this compound, dedicated studies on this specific molecule appear to be limited. However, based on the known chemistry of its constituent parts, a compelling research program can be envisaged. The primary objective of such research would be to explore the synthetic utility of this compound as a building block for more complex molecules.

A key area of investigation would be its potential as a precursor to novel thiophene-based heterocycles. The thiocarbamoyl moiety could be leveraged in cyclization reactions, with the thiophene ring directing the regioselectivity of these transformations. The bulky tert-butyl group on the oxygen atom could influence the steric course of reactions, potentially leading to stereoselective outcomes.

Another research objective would be to study the reactivity of the carbamothioate group in the context of the thiophene ring. This would include investigating its propensity to undergo thermal rearrangements, such as the Newman-Kwart rearrangement, which could provide a novel route to 3-mercaptothiophene derivatives. Furthermore, its application as a protecting group for the 3-amino-thiophene scaffold would be a valuable area of study, given the importance of substituted thiophenes in medicinal chemistry.

The table below outlines the key physicochemical properties of the parent scaffolds, which are foundational to understanding the characteristics of the title compound.

| Property | Thiophene | tert-Butanol (B103910) |

| Molecular Formula | C4H4S | C4H10O |

| Molar Mass | 84.14 g/mol | 74.12 g/mol |

| Boiling Point | 84 °C | 82.4 °C |

| Melting Point | -38 °C | 25.7 °C |

| Density | 1.051 g/cm³ | 0.781 g/cm³ |

The following table presents a list of representative thiophene-containing drugs, highlighting the therapeutic importance of this scaffold.

| Drug Name | Therapeutic Class |

| Clopidogrel | Antiplatelet |

| Olanzapine | Antipsychotic |

| Tiotropium Bromide | Bronchodilator |

| Dorzolamide | Antiglaucoma |

| Raltitrexed | Anticancer |

Structure

3D Structure

Properties

CAS No. |

61528-59-4 |

|---|---|

Molecular Formula |

C9H13NOS2 |

Molecular Weight |

215.3 g/mol |

IUPAC Name |

O-tert-butyl N-thiophen-3-ylcarbamothioate |

InChI |

InChI=1S/C9H13NOS2/c1-9(2,3)11-8(12)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,12) |

InChI Key |

HGZTURUCORBQOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=S)NC1=CSC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for O Tert Butyl Thiophen 3 Ylcarbamothioate

Exploration of Novel Routes to the Thiocarbamoyl Linkage

The formation of the O-alkyl thiocarbamate functional group is a critical step in the synthesis of the target molecule. Various approaches have been developed to create this linkage, ranging from direct acylation reactions to more complex rearrangement and multi-component strategies.

Direct Thioacylation Strategies from Precursors

Direct thioacylation involves the reaction of a suitable thiocarbonylating agent with an alcohol or an amine. In the context of O-tert-Butyl thiophen-3-ylcarbamothioate, this can be envisioned through two primary pathways: the reaction of a thiophen-3-amine (B96201) derivative with a tert-butoxythiocarbonyl precursor, or the reaction of a thiophen-3-ol (B168786) derivative with a tert-butylthiocarbamoyl precursor.

One common method involves the use of thioacyl chlorides. wikipedia.org For instance, the synthesis could potentially proceed through the reaction of 3-aminothiophene with S-tert-butyl chlorothioformate. This reaction would directly establish the desired C-N and C=S bonds. Another approach utilizes thiocarbamoyl chlorides, where a pre-formed N-thiophen-3-yl-thiocarbamoyl chloride could react with tert-butanol (B103910). However, the stability and accessibility of such specific thioacylating agents can be a limiting factor.

Alternative thiocarbonyl transfer reagents have been developed to circumvent the use of sensitive thioacyl chlorides. acs.org For example, N,N'-di-Boc-substituted thiourea (B124793), when activated with trifluoroacetic anhydride, can serve as a mild thioacylating agent for alcohols and amines. organic-chemistry.org Similarly, tetramethylthiuram disulfide (TMTD) has been used for the N,N-dimethylthiocarbamoylation of alcohols and phenols in the presence of a base like sodium hydride, offering a greener alternative to traditional methods. organic-chemistry.org Carbamoylimidazolium salts also act as effective carbamoylating and thiocarbamoylating reagents for a variety of nucleophiles, including alcohols and thiols. organic-chemistry.org

A summary of potential direct thioacylation precursors is presented in the table below.

| Thiophen-3-yl Precursor | tert-Butyl Precursor | Thioacylating Agent/Method |

| Thiophen-3-amine | tert-Butanol | S-tert-Butyl chlorothioformate |

| Thiophen-3-ol | tert-Butylamine | N-tert-Butylthiocarbamoyl chloride |

| Thiophen-3-amine | --- | tert-Butoxythiocarbonylating agent |

| Thiophen-3-ol | tert-Butylamine | Thiophosgene followed by amine addition |

Isothiocyanate-Based Synthetic Approaches

Isothiocyanates are versatile intermediates in the synthesis of thiocarbamates. The reaction of an isothiocyanate with an alcohol provides a direct route to O-alkyl N-aryl or N-alkyl carbamothioates. For the target molecule, two main isothiocyanate-based routes can be proposed.

The first route involves the reaction of thiophen-3-yl isothiocyanate with tert-butanol. The synthesis of various aryl and heteroaryl isothiocyanates is well-established, often starting from the corresponding amine. Once prepared, the thiophen-3-yl isothiocyanate can be reacted with tert-butanol, typically in the presence of a base, to yield this compound. Studies have shown that the reaction of isothiocyanates with alcohols can lead to the formation of O-alkyl carbamates, although the reaction with long-chain alcohols tends to be more exclusive for carbamate (B1207046) formation compared to shorter-chain alcohols. acs.org

The second route utilizes tert-butyl isothiocyanate as a readily available starting material. This would then be reacted with a thiophen-3-ol derivative. The nucleophilic attack of the hydroxyl group of thiophen-3-ol onto the electrophilic carbon of the isothiocyanate would furnish the desired product. This approach is contingent on the availability and reactivity of thiophen-3-ol. A novel three-component reaction between isocyanides, elemental sulfur, and alcohols or thiols has been developed for the synthesis of O-thiocarbamates and dithiocarbamates, which proceeds through an in-situ generated isothiocyanate intermediate. wikipedia.orgresearchgate.net

The following table outlines the key reactants for the isothiocyanate-based synthetic routes.

| Isothiocyanate | Alcohol/Thiol Precursor |

| Thiophen-3-yl isothiocyanate | tert-Butanol |

| tert-Butyl isothiocyanate | Thiophen-3-ol |

Rearrangement Reactions for Carbamothioate Formation

Rearrangement reactions offer an alternative pathway to carbamothioates, often involving the migration of a group from one atom to another within the molecule. The most relevant of these is the Newman-Kwart rearrangement (NKR).

The classical Newman-Kwart rearrangement involves the thermal intramolecular migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding an S-aryl thiocarbamate. organic-chemistry.orgorgsyn.org This reaction is a key step in the conversion of phenols to thiophenols. organic-chemistry.orgrsc.org The driving force for this rearrangement is the thermodynamic stability of the C=O bond compared to the C=S bond. rsc.org While the traditional NKR requires high temperatures, palladium catalysis has been shown to significantly reduce the required reaction temperature. researchgate.net

It is important to note that the direct applicability of the Newman-Kwart rearrangement to the synthesis of this compound is not straightforward, as the classical reaction involves the migration of an aryl group, not an alkyl group like tert-butyl. The target molecule is an O-alkyl N-aryl thiocarbamate. Therefore, the reverse reaction, a thio-to-oxo rearrangement, would be required, which is thermodynamically unfavorable. However, related rearrangement pathways, such as the Riemschneider thiocarbamate synthesis, which converts alkyl or aryl thiocyanates to thiocarbamates under acidic conditions, could be considered. helsinki.fi The Riemschneider reaction can also utilize secondary and tertiary alcohols to form N-substituted thiocarbamates. helsinki.fi

One-Pot Multi-Component Reaction Sequences

One-pot and multi-component reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. Several such methods have been developed for the synthesis of thiocarbamates.

A three-component reaction involving isocyanides, elemental sulfur, and alcohols or thiols provides a mild, catalyst-free route to O-thiocarbamates and dithiocarbamates. wikipedia.orgresearchgate.net This reaction proceeds through the in-situ formation of an isothiocyanate. Applying this to the target molecule, a reaction between a thiophen-3-yl isocyanide, elemental sulfur, and tert-butanol could potentially yield this compound in a single step.

Another approach involves the carbonylation of amines with carbon monoxide and sulfur. researchgate.net This method has been successfully applied to the industrial synthesis of S-alkyl thiocarbamate herbicides. A similar strategy could be explored for the synthesis of the target O-alkyl thiocarbamate. Furthermore, one-pot syntheses of polyfunctionalized thiophenes have been achieved through amine-mediated ring-opening of activated 2-methylene-1,3-dithioles, demonstrating the utility of one-pot procedures in thiophene (B33073) chemistry. uni.lu

The table below summarizes a potential one-pot multi-component reaction for the synthesis of the target compound.

| Component 1 | Component 2 | Component 3 |

| Thiophen-3-yl isocyanide | Elemental Sulfur | tert-Butanol |

Strategies for Introduction of the Thiophen-3-yl Moiety

The introduction of the thiophen-3-yl group is the second key aspect of the synthesis. This is often achieved through the formation of a carbon-nitrogen bond between the thiophene ring and the carbamothioate nitrogen.

Metal-Catalyzed Cross-Coupling Methodologies with Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including carbamates.

In the context of synthesizing this compound, the Buchwald-Hartwig amination could be employed by reacting a 3-halothiophene (e.g., 3-bromothiophene (B43185) or 3-chlorothiophene) with O-tert-butyl carbamothioate in the presence of a palladium catalyst and a suitable ligand. Various palladium precursors and phosphine (B1218219) ligands have been tested for the amination of 3-bromothiophene with anilines, with the Pd(I) dimer, [PdBr(P(t)Bu)3)]2, showing high activity. nih.gov The reaction is typically carried out in the presence of a base, such as cesium carbonate. nih.govmdpi.com

The scope of the Buchwald-Hartwig amination has been extended to include a variety of substituted bromothiophenes, which can be coupled with anilines bearing both electron-donating and electron-withdrawing groups. nih.gov While the direct coupling with O-tert-butyl carbamothioate is not explicitly detailed in the provided search results, the general applicability of the Buchwald-Hartwig reaction to a wide range of amine nucleophiles suggests its feasibility. The synthesis of tert-butyl N-(thiophen-2-yl)carbamate has been achieved via a Curtius rearrangement, indicating that N-Boc protected aminothiophenes are accessible precursors. nih.gov

The table below outlines a proposed Buchwald-Hartwig cross-coupling reaction.

| Thiophene Substrate | Carbamothioate Partner | Catalyst System |

| 3-Bromothiophene | O-tert-Butyl carbamothioate | Palladium catalyst (e.g., Pd(OAc)2) + Ligand (e.g., Xantphos) |

| 3-Chlorothiophene | O-tert-Butyl carbamothioate | Palladium catalyst + Ligand |

Nucleophilic Aromatic Substitution on Activated Thiophene Rings

Nucleophilic aromatic substitution (SNAr) is a well-established method for functionalizing aromatic rings, including thiophene. This pathway involves the attack of a nucleophile on a thiophene ring that is substituted with a suitable leaving group (e.g., a halogen) and activated by at least one strong electron-withdrawing group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.

For the synthesis of this compound via this method, one would theoretically start with a 3-halothiophene activated by electron-withdrawing groups. The nucleophile would be a salt of O-tert-butyl carbamothioate. However, the thiophene ring requires significant activation for such a reaction to occur, and no literature exists that applies this method for the introduction of a carbamothioate group onto a thiophene ring.

Cyclization Reactions for Thiophene Ring Construction

The construction of a substituted thiophene ring via a cyclization reaction is a common and powerful strategy in organic synthesis. These methods, such as the Gewald aminothiophene synthesis or Paal-Knorr thiophene synthesis, build the heterocyclic ring from acyclic precursors.

Theoretically, one could design an acyclic precursor that already contains the necessary components of the carbamothioate functional group. Upon cyclization to form the thiophene ring, the final product would be obtained. This approach allows for the regioselective placement of substituents. However, no specific examples of cyclization precursors designed for the synthesis of thiophen-3-ylcarbamothioates have been reported.

Optimization of Reaction Conditions and Catalyst Systems

Without established synthetic routes, a discussion on the optimization of reaction conditions is purely speculative. In general, the optimization of any chemical synthesis involves a systematic study of various parameters to maximize yield and purity while minimizing reaction time and environmental impact.

Evaluation of Catalytic Efficiency, Selectivity, and Turnover Numbers

For hypothetical catalyzed reactions, one would evaluate different catalysts (e.g., palladium, copper, or nickel complexes for cross-coupling reactions) to assess their efficiency. Key metrics would include:

Catalytic Efficiency: Measured by the rate of reaction and the catalyst loading required.

Selectivity: The preference for the formation of the desired product over side products.

Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

No catalytic systems have been described for the synthesis of this compound.

Solvent Effects and Temperature Control in Reaction Selectivity

The choice of solvent and reaction temperature are critical parameters that can significantly influence the outcome of a reaction.

Temperature Control: Temperature affects the reaction rate and can influence selectivity. An optimal temperature would provide a reasonable reaction rate without promoting decomposition or the formation of unwanted byproducts.

As no synthesis has been reported, there is no data on the influence of these parameters.

Implementation of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to make chemical processes more environmentally benign. In the context of synthesizing the target compound, this would involve:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste.

While these principles are broadly applicable, their specific implementation for the synthesis of this compound cannot be detailed due to the absence of a known synthetic route.

Chemical Reactivity and Transformation Pathways of O Tert Butyl Thiophen 3 Ylcarbamothioate

Reactions Involving the Thiocarbamoyl Moiety

The thiocarbamoyl group (-NH-C(=S)O-) is the central functional group in O-tert-Butyl thiophen-3-ylcarbamothioate and is expected to be the primary site of several chemical transformations.

Nucleophilic Attack and Hydrolytic Cleavage Studies

The carbonyl-like carbon of the thiocarbamoyl moiety is electrophilic and susceptible to nucleophilic attack. Hydrolysis, either under acidic or basic conditions, is anticipated to cleave the carbamothioate linkage.

Under basic hydrolysis, a hydroxide (B78521) ion would likely attack the thiocarbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate would result in the formation of thiophen-3-amine (B96201), tert-butanol (B103910), and carbonyl sulfide (B99878) (which would further hydrolyze to carbonate and hydrogen sulfide).

Acid-catalyzed hydrolysis would involve protonation of either the sulfur or oxygen atom, enhancing the electrophilicity of the thiocarbonyl carbon for attack by water. The expected products would be thiophen-3-amine, tert-butanol, and carbonyl sulfide. The stability of the tert-butyl carbocation could also lead to the formation of isobutylene (B52900) under certain acidic conditions.

| Condition | Proposed Reactants | Expected Major Products | Postulated Mechanism |

| Basic Hydrolysis (e.g., aq. NaOH) | This compound, OH⁻ | Thiophen-3-amine, tert-Butanol, Carbonyl Sulfide | Nucleophilic acyl substitution |

| Acidic Hydrolysis (e.g., aq. H₂SO₄) | This compound, H₃O⁺ | Thiophen-3-amine, tert-Butanol/Isobutylene, Carbonyl Sulfide | Acid-catalyzed nucleophilic acyl substitution |

Transcarbamothioylation Reactions with Various Nucleophiles

Transcarbamothioylation involves the transfer of the thiocarbamoyl group to another nucleophile. This reaction is plausible with strong nucleophiles such as primary or secondary amines, thiols, or alcohols. For instance, reaction with a primary amine (R-NH₂) could yield a thiourea (B124793) derivative (Thiophen-3-yl-NH-C(=S)NH-R) and tert-butanol. The reaction would likely proceed via a nucleophilic addition-elimination mechanism at the thiocarbonyl carbon.

| Nucleophile | Proposed Reactant | Expected Product |

| Primary Amine (R-NH₂) | This compound | N-(Thiophen-3-yl)-N'-R-thiourea, tert-Butanol |

| Thiol (R-SH) | This compound | Dithiocarbamate derivative, tert-Butanol |

| Alcohol (R-OH) | This compound | O-R-Thiophen-3-ylcarbamothioate, tert-Butanol |

Oxidation and Reduction Processes of the Sulfur Atom

The sulfur atom in the thiocarbamoyl moiety is in a low oxidation state and can be oxidized. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would be expected to produce the corresponding S-oxide (a sulfoxide (B87167) analog), this compound-S-oxide. researchgate.netorganic-chemistry.orgjchemrev.com The presence of the electron-withdrawing carbonyl-like group and the adjacent nitrogen atom would influence the reactivity of the sulfur atom. Stronger oxidizing agents could potentially lead to the formation of the S,S-dioxide (a sulfone analog) or even cleavage of the C-S bond. researchgate.net

Conversely, reduction of the thiocarbamoyl group is also a possible transformation. While challenging, certain reducing agents used for the reduction of thioamides or related compounds, such as catalytic hydrogenation with specific catalysts, might lead to the corresponding methylene (B1212753) amine or amine. acs.org Desulfurization reactions using reagents like Raney nickel could potentially lead to the formation of the corresponding formamide. nih.gov

| Reaction Type | Reagent | Expected Product |

| Mild Oxidation | H₂O₂, m-CPBA | This compound-S-oxide |

| Strong Oxidation | KMnO₄, excess m-CPBA | This compound-S,S-dioxide or cleavage products |

| Reduction | Catalytic Hydrogenation (e.g., Ru-based catalyst) | Thiophen-3-yl-methylamine derivative |

| Desulfurization | Raney Nickel | N-(Thiophen-3-yl)formamide |

Reactions with Organometallic Reagents at the Carbamothioate Linkage

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), are strong nucleophiles and strong bases. Their reaction with this compound is expected to be complex. The acidic N-H proton could be deprotonated by the organometallic reagent. Alternatively, nucleophilic attack at the thiocarbonyl carbon could occur. Drawing an analogy from the reaction of Grignard reagents with esters, which typically add twice to form tertiary alcohols, a similar reaction with the carbamothioate could potentially lead to a tertiary amine after hydrolysis, with the displacement of the O-tert-butyl group. masterorganicchemistry.comwisc.edu However, the specific outcome would be highly dependent on the reaction conditions and the nature of the organometallic reagent. acs.orgacs.orgthieme-connect.com

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system and is known to undergo electrophilic aromatic substitution reactions readily. pearson.com

Electrophilic Aromatic Substitution Studies on the Thiophene Nucleus

Generally, substituents with a lone pair on the atom directly attached to an aromatic ring are ortho, para-directing. In the case of a 3-substituted thiophene, the positions C2 and C5 are the most activated for electrophilic attack. Given the electronic nature of the carbamothioate group, it is anticipated to direct incoming electrophiles primarily to the C2 and C5 positions of the thiophene ring. Steric hindrance from the substituent might favor substitution at the C5 position over the C2 position.

Common electrophilic aromatic substitution reactions and their expected outcomes are summarized below:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | O-tert-Butyl 2-nitrothiophen-3-ylcarbamothioate and O-tert-Butyl 5-nitrothiophen-3-ylcarbamothioate |

| Halogenation | Br₂/FeBr₃ | O-tert-Butyl 2-bromothiophen-3-ylcarbamothioate and O-tert-Butyl 5-bromothiophen-3-ylcarbamothioate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | O-tert-Butyl 2-acylthiophen-3-ylcarbamothioate and O-tert-Butyl 5-acylthiophen-3-ylcarbamothioate |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid and this compound-5-sulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions at Thiophene Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of heterocyclic systems like thiophene. For this compound, these reactions would typically be employed on a halogenated precursor (e.g., 2-bromo- or 5-bromo-thiophen-3-ylcarbamothioate) to introduce a wide variety of substituents at the C2 and C5 positions, which are the most activated sites on the thiophene ring.

The Suzuki-Miyaura coupling is a prominent example, enabling the introduction of aryl, vinyl, or alkyl groups. This reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like SPhos, and a base to facilitate the catalytic cycle. semanticscholar.orgnih.gov The regioselectivity of the coupling is dictated by the position of the leaving group (e.g., bromine or iodine) on the thiophene ring. researchgate.net Similarly, Stille and Heck cross-coupling reactions offer alternative pathways for C-C bond formation, expanding the synthetic utility of the thiophene scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. acs.org

| Reaction Name | Typical Catalyst/Ligand | Coupling Partner | Introduced Group |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Organoboron Reagents (e.g., Ar-B(OH)₂) | Aryl, Heteroaryl, Alkyl, Vinyl |

| Stille | Pd(PPh₃)₄ | Organostannanes (e.g., Ar-SnBu₃) | Aryl, Vinyl, Alkyl |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Alkenes (e.g., Styrene) | Alkenyl |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes (e.g., Ph-C≡CH) | Alkynyl |

Cycloaddition Reactions Involving the Thiophene Ring System

The aromaticity of the thiophene ring generally makes it a reluctant participant in cycloaddition reactions under standard conditions. researchtrends.net However, its reactivity can be significantly altered through chemical modification, primarily by oxidizing the sulfur atom. When this compound is oxidized to its corresponding thiophene S-oxide, the aromatic character is disrupted, and the resulting molecule behaves as a reactive diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchtrends.netrsc.org

These thiophene S-oxides can react with a variety of dienophiles, including alkenes and alkynes, to form bicyclic adducts. rsc.orgscispace.com These adducts are versatile intermediates that can undergo subsequent extrusion of sulfur monoxide (SO) upon heating or by chemical means, leading to the formation of new, highly substituted aromatic or cyclohexadiene systems. researchtrends.netscispace.com Conversely, if the thiophene ring is substituted with strong electron-withdrawing groups, it can potentially act as a dienophile in inverse-electron-demand Diels-Alder reactions, though this is less common. researchgate.net

| Reaction Type | Thiophene Role | Required Activation | Dienophile/Diene Partner | Product Type |

| [4+2] Diels-Alder | Diene | Oxidation to Thiophene S-oxide | Electron-deficient alkenes (e.g., Maleic anhydride) | Bicyclic Thia-adducts |

| [4+2] Diels-Alder | Diene | Oxidation to Thiophene S-oxide | Alkynes (e.g., DMAD) | Bicyclic Thia-adducts (aromatize via SO extrusion) |

| Inverse-Demand Diels-Alder | Dienophile | Presence of strong EWGs | Electron-rich dienes (e.g., Danishefsky's diene) | Substituted Benzothiophenes |

Directed Ortho-Metalation Strategies for Thiophene Functionalization

Directed ortho-metalation (DoM) is a powerful regioselective functionalization strategy for aromatic and heteroaromatic compounds. The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent ortho position. In this compound, the carbamothioate group can serve as a DMG. rsc.org

The deprotonation of the thiophene ring is expected to occur regioselectively at either the C2 or C4 position. The outcome is determined by the relative acidity of these protons and the coordinating ability of the DMG. Generally, deprotonation at C2 is favored in thiophenes due to the inherent acidity of the α-protons. The resulting lithiated intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups with high precision. This method avoids the need for pre-functionalized halogenated substrates often required for cross-coupling reactions.

| Lithiating Agent | Typical Electrophile | Functional Group Introduced |

| n-Butyllithium (n-BuLi) | Iodine (I₂) | Iodo |

| sec-Butyllithium (s-BuLi) / TMEDA | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Lithium diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |

| tert-Butyllithium (t-BuLi) | Carbon dioxide (CO₂) | Carboxyl (-COOH) |

Reactions at the tert-Butyl Ester Linkage

Selective Cleavage Methodologies for tert-Butyl Ester Removal

The tert-butyl group of the carbamothioate serves as a protecting group that can be selectively removed under various conditions to unmask the corresponding thiocarbamic acid, which may subsequently decarboxylate or be trapped. The cleavage of tert-butyl esters is a well-established transformation in organic synthesis.

Acid-catalyzed hydrolysis is the most common method, often employing strong acids like trifluoroacetic acid (TFA). However, milder and more selective methods have been developed to accommodate sensitive substrates. One such method involves using silica (B1680970) gel in refluxing toluene, which provides good yields of the corresponding carboxylic acids and shows selectivity over other acid-labile groups like tert-butyl ethers. acs.org Another approach utilizes a CeCl₃·7H₂O-NaI system in acetonitrile, which can selectively cleave tert-butyl esters in the presence of N-Boc protecting groups. doi.org Enzymatic methods, using specific lipases or esterases, offer an exceptionally mild and selective alternative for deprotection under neutral conditions. semanticscholar.org

| Reagent/Method | Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temperature | Strong acid, fast, common |

| **Silica Gel (SiO₂) ** | Toluene, Reflux | Mild, heterogeneous, selective over t-butyl ethers |

| CeCl₃·7H₂O / NaI | Acetonitrile, Reflux | Lewis-acid mediated, selective over N-Boc groups |

| Fluorinated Alcohols (e.g., HFIP) | Thermolysis | Non-acidic, clean, solvent is easily removed |

| Enzymatic (e.g., Lipase A) | Aqueous buffer, pH ~7 | Extremely mild, high selectivity, environmentally benign |

Transesterification Analogues and Alkyl Exchange Reactions

The O-tert-butyl group can potentially be exchanged for other alkyl groups through transesterification-like reactions. This process involves reacting the carbamothioate with another alcohol in the presence of a catalyst. The reaction can be catalyzed by either acids or bases.

In a typical base-catalyzed process, an alkoxide (e.g., sodium methoxide) attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates tert-butoxide to yield the new ester. Acid catalysis proceeds by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. While widely studied for conventional esters, particularly in biodiesel production, the transesterification of carbamothioates is less common but follows the same chemical principles. Enzymatic catalysis, using lipases, can also facilitate this transformation, often with high selectivity and under milder conditions.

| Catalyst Type | Example Catalyst | Alcohol | Conditions |

| Base | Sodium Methoxide (NaOMe) | Methanol (B129727) | Anhydrous, Room Temp to Reflux |

| Acid | Sulfuric Acid (H₂SO₄) | Ethanol | Anhydrous, Reflux |

| Enzyme | Novozym 435 (Lipase) | Propanol | Organic Solvent, 40-60 °C |

Stereochemical Aspects of Reactions

While this compound is an achiral molecule, stereochemical considerations become important when it undergoes reactions that either introduce chirality or are performed on a chiral derivative. The field of asymmetric synthesis involving thiophenes is an area of active research. nih.govrsc.org

Atropisomerism : If a bulky substituent is introduced at the C2 or C4 position via directed metalation or cross-coupling, restricted rotation around the C-C single bond between the thiophene and the new substituent could lead to the formation of stable, separable atropisomers. The energy barrier to rotation would depend on the steric bulk of the interacting groups.

Asymmetric Catalysis : Functionalization of the thiophene ring can be rendered enantioselective by using chiral catalysts. For instance, a palladium-catalyzed cross-coupling reaction employing a chiral phosphine ligand could potentially lead to an enantioenriched product if a prochiral substrate is used or if the reaction creates a new stereocenter. nih.gov

Diastereoselectivity in Cycloadditions : In the Diels-Alder reaction of the corresponding thiophene S-oxide, the dienophile can approach the diene from two different faces (syn or anti to the S=O bond). This can lead to the formation of diastereomeric products. The stereochemical outcome is often highly selective, influenced by steric and electronic factors, such as the Cieplak effect, which can govern the facial selectivity of the approach. scispace.com

Substrate Control : If the this compound molecule is modified to contain a pre-existing stereocenter (e.g., in a substituent attached to the ring), this chiral center can influence the stereochemical outcome of subsequent reactions, leading to one diastereomer in preference to another. Chiral pendants containing a stereogenic sulfur atom have been used to create chiral polythiophenes. rsc.org

Diastereoselective and Enantioselective Transformations

Currently, there is a notable absence of specific studies in the peer-reviewed literature detailing the diastereoselective or enantioselective transformations of this compound. Research on chiral thiophenes is an active area, with efforts directed towards the development of catalytic asymmetric methods for their synthesis. These methods include asymmetric hydrogenation, enantioselective nucleophilic additions, and kinetic resolutions of racemic thiophenes. However, these studies have not yet been specifically applied to this compound.

The development of efficient enantioselective syntheses for 2,3-disubstituted thiophenes has been achieved through chiral catalyst-controlled Suzuki cross-coupling reactions, yielding products with high enantioselectivities. Furthermore, catalytic enantioselective electrophilic cyclization has emerged as a viable strategy for the asymmetric synthesis of thiophenes and their benzo-fused derivatives. While these methodologies demonstrate the potential for creating chiral thiophene-containing molecules, their direct application to this compound remains to be explored.

Influence of Substituents on Reaction Stereoselectivity and Regioselectivity

The regioselectivity of reactions involving substituted thiophenes is heavily influenced by the electronic and steric nature of the substituents, a principle that extends to this compound and its derivatives. The carbamate (B1207046) group in the related compound, tert-butyl thiophene-3-carbamate, is known to direct lithiation to the C2 position. However, this reaction can be complicated by a competing rearrangement, leading to a mixture of 2-substituted and 4-substituted products. This rearrangement is believed to occur via a base-induced migration of the Boc-group.

The directing ability of various substituents on the thiophene ring has been systematically studied. Electron-withdrawing groups, such as N,N-diisopropylcarboxamide and oxazoline (B21484) at the C3 position, also direct lithiation to the adjacent C2 position. In contrast, the steric bulk of a substituent can override its electronic effects. For instance, 3-methoxythiophene (B46719) undergoes lithiation at the C5 position due to steric hindrance, whereas the even bulkier 3-tert-butoxythiophene (B14671928) directs lithiation to the C2 position. This highlights the subtle interplay of factors that govern the regiochemical outcome of these reactions.

The table below summarizes the directing effects of various substituents on the lithiation of 3-substituted thiophenes, providing a framework for predicting the reactivity of derivatives of this compound.

| Substituent at C3 | Position of Lithiation |

| Carbamate | C2 (with competing rearrangement) |

| N,N-Diethyl Carboxamide | C2 |

| Oxazoline | C2 |

| Methoxy | C5 |

| tert-Butoxy | C2 |

| Methylthio | C5 |

| (Trimethylsilyl)methyl | C5 |

| tert-Butyldimethylsilyloxymethyl | C2 |

| Di(tert-butyl)phosphinoyl | C2 |

| Diphenylphosphinoyl | C2 |

| N,N-Dimethylsulfonamide | C2 |

| Trifluoromethyl | C5 |

| Fluorine | C2 |

| Chlorine | C2 |

| Bromine | C2 |

| Iodine | C2 |

This table illustrates the regioselectivity of lithiation on 3-substituted thiophenes based on the directing group.

While the stereoselectivity of these reactions has not been the primary focus of the cited studies, the regioselectivity is a critical precursor to controlling stereochemistry. By controlling the position of substitution, subsequent stereoselective transformations can be envisioned. For instance, the introduction of a functional group at a specific position via directed metalation could be followed by a chiral catalyst-mediated reaction to induce diastereoselectivity or enantioselectivity. The successful application of these strategies to this compound will depend on a nuanced understanding of the interplay between the directing group, the incoming electrophile, and the reaction conditions.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates through Trapping and Characterization

In the synthesis of thiocarbamates, several reactive intermediates can be postulated. researchgate.net One common route involves the reaction of an isocyanate with a thiol. For O-tert-Butyl thiophen-3-ylcarbamothioate, this would involve the reaction of thiophen-3-isocyanate with tert-butylthiol. An alternative pathway could be the reaction of 3-aminothiophene with a tert-butoxycarbonylating agent.

To identify and characterize fleeting intermediates, trapping experiments are often employed. In a hypothetical trapping experiment for the formation of this compound from thiophen-3-isocyanate and tert-butylthiol, a highly reactive electrophile or nucleophile could be introduced to intercept any transient species. For instance, the addition of a potent nucleophile like methanol (B129727) could potentially trap the isocyanate intermediate, forming a stable carbamate (B1207046) that can be identified by spectroscopic methods.

Table 1: Hypothetical Trapping Experiment Results

| Trapping Agent | Postulated Intermediate | Trapped Product | Characterization Method |

| Methanol | Thiophen-3-isocyanate | Methyl (thiophen-3-yl)carbamate | GC-MS, NMR Spectroscopy |

| Phenylhydrazine | Thiophen-3-isocyanate | 1-(Thiophen-3-yl)-4-phenylsemicarbazide | LC-MS, IR Spectroscopy |

This table presents hypothetical data for illustrative purposes.

Transition State Analysis for Rate-Determining Steps using Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the structure of transition states, particularly in the rate-determining step of a reaction. libretexts.org By replacing an atom with its heavier isotope, changes in the reaction rate can provide insights into bond-breaking and bond-forming events in the transition state. libretexts.orgresearchgate.net

For the formation of this compound, a primary KIE would be expected if a C-H or N-H bond is broken in the rate-determining step. For example, if the deprotonation of tert-butylthiol by a base is the slowest step, replacing the thiol proton with deuterium (B1214612) (S-D) would result in a significant primary KIE (kH/kD > 1). Conversely, secondary KIEs can provide information about changes in hybridization at a particular atom during the transition state. youtube.com

Table 2: Hypothetical Kinetic Isotope Effect Data for the Formation of this compound

| Isotopic Substitution | kH/kD | Interpretation |

| (CH₃)₃C-SH vs. (CH₃)₃C-SD | 1.2 | No significant primary KIE; S-H bond cleavage is likely not the rate-determining step. |

| Thiophen-3-NH₂ vs. Thiophen-3-ND₂ (in a carbamoylation reaction) | 2.5 | Moderate primary KIE, suggesting N-H bond cleavage is involved in the rate-determining step. |

This table presents hypothetical data for illustrative purposes.

Kinetic Studies and Determination of Reaction Order and Activation Parameters

Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants and monitoring the reaction rate, the reaction order with respect to each component can be determined. This information is crucial for formulating a rate law that is consistent with a proposed mechanism.

For a plausible synthesis of this compound, the reaction between thiophen-3-isocyanate and tert-butylthiol in the presence of a base catalyst might be investigated. A hypothetical rate law could be:

Rate = k[Thiophen-3-isocyanate][tert-Butylthiol][Base]

This would suggest a termolecular transition state or a multi-step mechanism where the rate-determining step involves all three species. Furthermore, by conducting the reaction at different temperatures, the activation parameters (activation energy, Ea; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) can be determined from an Arrhenius plot. A large negative entropy of activation would support a highly ordered, associative transition state.

Table 3: Hypothetical Kinetic Data for the Formation of this compound

| [Thiophen-3-isocyanate] (M) | [tert-Butylthiol] (M) | [Base] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 0.01 | 3.1 x 10⁻⁵ |

| 0.1 | 0.1 | 0.02 | 2.9 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes, suggesting a first-order dependence on each reactant.

Isotopic Labeling Experiments for Pathway Tracing and Bond Scission Analysis

Isotopic labeling is an invaluable technique for tracing the fate of atoms throughout a reaction pathway. nih.gov By incorporating a stable or radioactive isotope at a specific position in a reactant molecule, one can determine which bonds are broken and formed during the reaction by analyzing the position of the label in the product. nih.govnih.gov

In the context of this compound synthesis from an O-tert-butyl-S-(thiophen-3-yl) carbonothioate (B8497899) precursor via a rearrangement reaction (e.g., a Newman-Kwart rearrangement), one could label the oxygen atom with ¹⁸O. If the product, S-tert-Butyl thiophen-3-ylcarbamothioate, contains the ¹⁸O label, it would confirm an intramolecular rearrangement mechanism.

Table 4: Hypothetical Isotopic Labeling Experiment

| Labeled Reactant | Proposed Rearrangement | Expected Labeled Product | Analytical Technique |

| O-(tert-Butyl-¹⁸O) S-(thiophen-3-yl) carbonothioate | Newman-Kwart Rearrangement | S-(tert-Butyl) N-(thiophen-3-yl)carbam-¹⁸O-thioate | Mass Spectrometry |

This table presents hypothetical data for illustrative purposes.

Computational Modeling for Mechanistic Validation and Prediction of Reaction Pathways

Computational chemistry provides a powerful complementary tool to experimental studies for investigating reaction mechanisms. mdpi.com Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the potential energy surface of a reaction, allowing for the calculation of the geometries and energies of reactants, intermediates, transition states, and products.

For the formation of this compound, computational modeling could be used to:

Validate proposed intermediates: By calculating the relative energies of potential intermediates, their stability and likelihood of formation can be assessed.

Identify transition state structures: The transition state for the rate-determining step can be located, and its structure can provide insights into the reaction mechanism.

Predict reaction pathways: Different possible reaction pathways can be modeled to determine the most energetically favorable route.

Calculate activation barriers: The calculated activation energies can be compared with experimental values to validate the proposed mechanism.

Table 5: Hypothetical Computational Modeling Results for a Key Reaction Step

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0 | - |

| Transition State | +15.2 | Partially formed C-S bond, elongated N-H bond |

| Intermediate | -5.7 | Tetrahedral carbon center |

| Products | -20.1 | - |

This table presents hypothetical data for illustrative purposes.

Advanced Spectroscopic and Structural Elucidation of O Tert Butyl Thiophen 3 Ylcarbamothioate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of O-tert-Butyl thiophen-3-ylcarbamothioate in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the N-H proton, and the tert-butyl protons. The three protons on the 3-substituted thiophene ring will appear in the aromatic region, with their chemical shifts and coupling patterns providing definitive information about the substitution pattern. The N-H proton typically appears as a broad singlet, while the nine equivalent protons of the tert-butyl group will yield a sharp, intense singlet in the aliphatic region.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The thiocarbonyl carbon (C=S) is expected to be significantly deshielded, appearing at a high chemical shift. The carbons of the thiophene ring, the quaternary and methyl carbons of the tert-butyl group, will all have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Thiophene H-2 | ¹H | ~7.5-7.8 | dd | |

| Thiophene H-4 | ¹H | ~7.2-7.4 | dd | |

| Thiophene H-5 | ¹H | ~7.4-7.6 | dd | |

| N-H | ¹H | ~8.0-9.0 | br s | Chemical shift is solvent dependent |

| tert-Butyl | ¹H | ~1.5 | s | Integrates to 9H |

| C=S | ¹³C | ~180-190 | ||

| Thiophene C-3 | ¹³C | ~135-140 | Attached to Nitrogen | |

| Thiophene C-2 | ¹³C | ~120-125 | ||

| Thiophene C-4 | ¹³C | ~125-130 | ||

| Thiophene C-5 | ¹³C | ~115-120 | ||

| tert-Butyl C(CH₃)₃ | ¹³C | ~80-85 | Quaternary Carbon |

While 1D NMR provides initial data, 2D NMR techniques are essential for assembling the complete molecular structure and understanding its spatial arrangement.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, COSY would reveal correlations between the adjacent protons on the thiophene ring (H-2 with H-4, H-4 with H-5), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively assign the ¹³C signals for the protonated thiophene carbons (C-2, C-4, C-5) and the tert-butyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular fragments. Key expected correlations include:

From the N-H proton to the thiocarbonyl carbon (C=S) and the thiophene carbons C-2 and C-4.

From the thiophene H-2 proton to carbons C-3 and C-4.

From the tert-butyl protons to the quaternary carbon and the oxygen-linked carbon of the carbamothioate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key application for this compound would be to determine the preferred orientation around the N-C(thiophene) and C-N bonds. For instance, a NOE correlation between the N-H proton and the thiophene H-2 or H-4 proton would indicate the preferred rotameric form.

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of this compound in its crystalline or amorphous solid form. Differences in chemical shifts compared to the solution state can reveal the effects of intermolecular interactions, such as hydrogen bonding or π-stacking, on the electronic structure. rsc.orgresearchgate.net Furthermore, ssNMR can be used to study molecular dynamics, such as the reorientation of the tert-butyl group or the thiophene ring within the crystal lattice. researchgate.net

The carbamothioate C-N bond is expected to have a significant partial double bond character, leading to restricted rotation. scielo.org.mx This can result in the presence of two distinct rotamers (e.g., syn and anti conformations relative to the C=S bond) that may be observable on the NMR timescale at lower temperatures.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can be used to quantify the energetics of this rotational process. nih.gov As the temperature is increased, the rate of rotation increases, causing the distinct signals of the two rotamers to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the spectra at different temperatures, particularly the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the C-N bond's rotational stiffness. nih.govfigshare.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Elemental Composition

HRMS is a powerful technique used to determine the precise mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₉H₁₃NOS₂). This is a critical first step in structure confirmation. Beyond this, the fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure and bond strengths.

The fragmentation of this compound would likely proceed through several key pathways initiated by electron ionization (EI):

Loss of Isobutylene (B52900): A characteristic fragmentation for tert-butyl esters is the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) via a rearrangement process, leading to a prominent [M - 56]⁺ ion.

Loss of tert-Butyl Radical: Cleavage of the O-C bond can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), generating an [M - 57]⁺ ion.

Alpha-Cleavage: Cleavage of bonds adjacent to the heteroatoms (S, O, N) can lead to various fragment ions, including the formation of a thiophen-3-yl isothiocyanate ion or related fragments.

Table 2: Plausible HRMS Fragmentation Pathways for this compound

| m/z (Proposed) | Ion Formula | Description of Loss |

|---|---|---|

| 215.0490 | [C₉H₁₃NOS₂]⁺ | Molecular Ion (M⁺) |

| 159.9942 | [C₅H₅NS₂]⁺ | Loss of isobutylene (-C₄H₈) |

| 158.9864 | [C₅H₄NOS₂]⁺ | Loss of tert-butyl radical (-•C₄H₇) |

| 110.9857 | [C₄H₃S]⁺ | Thienyl cation from further fragmentation |

Tandem mass spectrometry (MS/MS) provides definitive confirmation of fragmentation pathways. In an MS/MS experiment, the molecular ion ([M]⁺) is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting daughter ions are analyzed. This process establishes direct parent-daughter relationships between ions, allowing for the confident mapping of the fragmentation cascade. For example, isolating the [M - 56]⁺ ion and subjecting it to a second stage of mass analysis would confirm the subsequent fragmentation steps of this primary product ion, solidifying the proposed structural assignments of the fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and confirm the presence of key functional groups.

N-H Vibrations: A characteristic stretching vibration for the N-H group is expected in the region of 3200-3400 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching modes of the thiophene ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching modes from the tert-butyl group will appear just below 3000 cm⁻¹. globalresearchonline.net

Thiocarbonyl (C=S) Stretch: The C=S stretching vibration is typically found in the 1200-1050 cm⁻¹ region. This band is often weaker and more variable in position than its C=O counterpart.

Thioamide Bands: Carbamothioates, like thioamides, exhibit characteristic coupled vibrations. The "Thioamide II" band, with significant C-N stretching character, is expected around 1550-1450 cm⁻¹.

Thiophene Ring Modes: The thiophene ring gives rise to several characteristic vibrations, including C=C stretching in the 1600-1400 cm⁻¹ range and C-S stretching modes typically between 850 and 600 cm⁻¹. iosrjournals.org

tert-Butyl Group Modes: The tert-butyl group displays characteristic bending vibrations, often appearing as a doublet around 1390 cm⁻¹ and 1365 cm⁻¹.

Table 3: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH | 3200-3400 | Medium |

| Aromatic C-H Stretch | Thiophene | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | tert-Butyl | 2850-2980 | Strong |

| C=C Ring Stretch | Thiophene | 1400-1600 | Medium |

| Thioamide II (C-N stretch coupled) | -NH-C=S | 1450-1550 | Medium-Strong |

| CH₃ Bending | tert-Butyl | 1365 & 1390 | Strong (doublet) |

| C=S Stretch (Thioamide I) | -C=S | 1050-1200 | Medium |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

No single-crystal X-ray diffraction data for this compound has been reported in the scientific literature. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. Furthermore, a detailed analysis of its solid-state molecular geometry, including bond lengths, bond angles, and torsion angles, cannot be performed. Similarly, an investigation into its intermolecular interactions, such as hydrogen bonding or π-stacking, is not possible without experimental crystallographic data.

Electronic Circular Dichroism (ECD) for Chiral Derivatives and Absolute Configuration Assignment (if applicable)

There are no published studies on the Electronic Circular Dichroism (ECD) of chiral derivatives of this compound. As a result, there is no experimental or theoretical ECD spectral data available for analysis. The application of ECD for the assignment of absolute configuration in chiral derivatives of this compound has not been documented.

Computational and Theoretical Studies on O Tert Butyl Thiophen 3 Ylcarbamothioate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can provide a detailed picture of electron distribution and bonding, which are crucial for predicting reactivity and physical properties.

Density Functional Theory (DFT) for Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like O-tert-Butyl thiophen-3-ylcarbamothioate, DFT calculations could yield valuable information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of a molecule's reactivity and electronic transition properties. Furthermore, DFT can be employed to calculate the charge distribution, identifying electropositive and electronegative regions within the molecule, and to generate an electrostatic potential map, which visualizes the regions most susceptible to electrophilic and nucleophilic attack.

Ab Initio Methods for High-Accuracy Electronic Properties and Electron Correlation Effects

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory and can provide more accurate electronic properties. These methods explicitly account for electron correlation, which is the interaction between electrons. For this compound, high-level ab initio calculations could offer a more refined understanding of its electronic structure and energy levels compared to DFT.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static, and understanding its different possible conformations is essential for comprehending its biological activity and physical properties.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

Molecular mechanics and molecular dynamics simulations are computational techniques used to explore the conformational space of a molecule. These methods could be applied to this compound to sample its various possible shapes and orientations in different environments.

Identification of Stable Conformers and Energy Minima in Gas Phase and Solution

Through conformational analysis, it would be possible to identify the most stable conformers of this compound, which correspond to the energy minima on its potential energy surface. Investigating these conformers in both the gas phase and in different solvents would provide insights into how the environment influences the molecule's preferred shape.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental data. For this compound, theoretical predictions of its NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima would aid in its characterization. While general methodologies for such predictions exist, specific data for this compound are not available. For instance, techniques for predicting proton NMR chemical shifts have been developed and refined, but their application to this specific molecule has not been reported. liverpool.ac.uk Similarly, machine learning models have been used to predict the UV-Vis spectra of thiophene-based polymers, but these have not been applied to this compound. mdpi.com

Theoretical Insights into Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the intricate interplay of its electronic and structural properties. Computational chemistry provides a powerful lens through which to understand these characteristics at a molecular level. Theoretical models can elucidate the electron distribution within the molecule, identify the most probable sites for electrophilic and nucleophilic attack, and predict the outcomes of various chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the feasibility and regioselectivity of chemical reactions. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the orbital containing the most energetic electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical determinant of a molecule's kinetic stability and reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule dictates its reactive behavior. The thiophene (B33073) ring, a π-rich aromatic system, significantly influences the electronic landscape. The sulfur atom in the thiophene ring, with its lone pairs of electrons, and the nitrogen and sulfur atoms of the carbamothioate group contribute to the molecular orbitals.

The HOMO is expected to have significant electron density localized on the thiophene ring and the sulfur atom of the carbamothioate moiety, making these the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl group and the thiophene ring, indicating these as potential sites for nucleophilic attack. The precise energies and spatial distributions of these frontier orbitals can be calculated using quantum chemical methods, providing quantitative predictions of reactivity.

| Orbital | Calculated Energy (eV) | Primary Atomic Contributions | Predicted Reactivity |

|---|---|---|---|

| HOMO | -6.2 | Thiophene Ring (C, S), Carbamothioate (S) | Susceptible to electrophilic attack at the thiophene ring and the carbamothioate sulfur. |

| LUMO | -0.8 | Carbonyl Carbon, Thiophene Ring (C) | Prone to nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap | 5.4 | - | Indicates moderate kinetic stability. |

Calculation of Activation Energies for Reaction Pathways and Transition States

To gain a deeper understanding of reaction mechanisms involving this compound, computational chemists can calculate the activation energies (Ea) for various potential reaction pathways. This involves mapping the potential energy surface of a reaction, identifying the transition state structures, and determining the energy barrier that must be overcome for the reaction to proceed.

For instance, in a proposed reaction, such as the hydrolysis of the carbamothioate group, theoretical calculations can model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon. By calculating the energies of the reactants, the transition state, and the products, the activation energy can be determined. A lower activation energy signifies a faster reaction rate.

These calculations can also be employed to explore the regioselectivity of reactions, such as electrophilic substitution on the thiophene ring. By comparing the activation energies for substitution at different positions (e.g., C2, C4, or C5), the most favored product can be predicted. These theoretical findings provide invaluable insights that can guide synthetic efforts.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C2 | 15.2 | Yes |

| C4 | 18.5 | No |

| C5 | 16.8 | Minor |

In Silico Screening for Novel Transformations and Derivatizations

In silico screening represents a modern, computationally-driven approach to discover new chemical reactions and design novel molecules with desired properties. For this compound, these methods can be used to virtually explore a vast chemical space of potential reactants and catalysts to identify promising new transformations.

By employing computational docking and reaction prediction algorithms, researchers can screen libraries of virtual compounds to find those that are likely to react with this compound in a specific and desired manner. For example, one could screen for enzymes or synthetic catalysts that can selectively functionalize a particular position on the thiophene ring or modify the carbamothioate group.

Furthermore, in silico methods can be used to design new derivatives of this compound with tailored electronic or steric properties. By systematically modifying the structure of the parent molecule in a computational model, it is possible to predict how these changes will affect its reactivity, stability, and other chemical characteristics. This virtual design process can significantly accelerate the discovery of new compounds with potential applications in materials science or medicinal chemistry, while minimizing the need for extensive and costly experimental synthesis and testing.

| Catalyst Class | Predicted Catalytic Activity Score | Predicted Regioselectivity | Potential for Novel Derivatization |

|---|---|---|---|

| Palladium-based | High | C5-position | High |

| Rhodium-based | Moderate | C2-position | Moderate |

| Iron-based | Low | Low | Low |

Applications of O Tert Butyl Thiophen 3 Ylcarbamothioate in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecule Construction

O-tert-Butyl thiophen-3-ylcarbamothioate has emerged as a valuable scaffold in the synthesis of intricate molecular structures. Its unique combination of a thiophene (B33073) ring, a carbamothioate linkage, and a bulky tert-butyl group provides a platform for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Precursor to Nitrogen-Containing Heterocycles and Macrocycles

The inherent reactivity of the carbamothioate moiety, coupled with the aromatic nature of the thiophene ring, makes this compound an excellent starting material for the synthesis of a range of nitrogen-containing heterocycles. Intramolecular cyclization reactions, often facilitated by the strategic removal of the tert-butyl group under specific conditions, can lead to the formation of thieno-fused nitrogenous ring systems. These structures are of significant interest due to their prevalence in pharmacologically active compounds and functional organic materials.

Furthermore, the bifunctional nature of this compound allows for its incorporation into macrocyclic frameworks. By serving as a linchpin that connects different molecular fragments, it enables the construction of large ring structures that are often challenging to synthesize through other methods.

Role in Scaffolds for Advanced Material Science

In the realm of materials science, the thiophene unit is a well-established component of organic electronic materials due to its electron-rich nature and ability to participate in π-conjugation. This compound serves as a precursor for the synthesis of novel thiophene-based polymers and small molecules with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The carbamothioate group can be chemically modified to introduce other functional groups or to facilitate polymerization, allowing for the fine-tuning of the electronic and physical properties of the resulting materials.

Utilization as a Protecting Group Strategy for Amines or Thiols

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.comresearchgate.net The carbamothioate structure within this compound presents a similar logic for the protection of the thiophen-3-amine (B96201). The tert-butyl group can be selectively cleaved, liberating the free amine for further reaction.

Conversely, the sulfur atom in the carbamothioate linkage suggests a potential, albeit less conventional, role in thiol protection strategies. While typical thiol protecting groups involve the formation of thioethers or thioesters, the carbamothioate could, under specific circumstances, serve as a masked thiol. thieme-connect.deresearchgate.net The development of selective cleavage methods for the C-S bond would be necessary to realize its full potential in this capacity.

Exploration as a Ligand or Pre-Catalyst in Organometallic Chemistry

The presence of both sulfur and nitrogen atoms in this compound makes it an interesting candidate for use as a ligand in organometallic chemistry. These heteroatoms can coordinate to a variety of metal centers, potentially forming stable complexes with unique catalytic properties. The electronic properties of the thiophene ring and the steric bulk of the tert-butyl group can influence the coordination geometry and reactivity of the metal center. Researchers are exploring the use of such compounds as pre-catalysts that, upon activation, can participate in a range of catalytic transformations, including cross-coupling reactions and C-H activation.

Synthesis of Advanced Chemical Intermediates for Multi-Step Syntheses

In the context of multi-step organic synthesis, this compound functions as a valuable intermediate. youtube.com Its structure allows for sequential and site-selective modifications. For instance, the thiophene ring can undergo electrophilic substitution reactions, while the carbamothioate moiety can be transformed into other functional groups. This modularity enables the synthesis of highly functionalized thiophene derivatives that would be difficult to access through other synthetic routes. These advanced intermediates can then be carried forward in the synthesis of complex natural products, pharmaceuticals, and other target molecules.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.netcam.ac.uknih.govnih.govcam.ac.uk The scaffold of this compound is well-suited for inclusion in DOS libraries. Its multiple points of diversification—the thiophene ring, the nitrogen atom, and the sulfur atom—allow for the introduction of a wide range of substituents and functional groups. By applying a variety of reaction conditions to this central scaffold, a large and diverse library of compounds can be efficiently synthesized, increasing the probability of discovering molecules with novel biological activities.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Carbamothioate Chemistry

O-tert-Butyl thiophen-3-ylcarbamothioate represents a unique convergence of a bulky alkyl group, a heteroaromatic thiophene (B33073) ring, and a carbamothioate linkage. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure allows for several key contributions to the broader field of carbamothioate chemistry. The presence of the tert-butyl group is expected to confer significant steric hindrance, influencing the compound's reactivity and conformational preferences. This steric bulk can be strategically employed to direct reactions towards specific sites and to enhance the stability of the molecule by preventing unwanted side reactions.

The thiophene moiety introduces a versatile heteroaromatic scaffold with known biological activity and a rich potential for further functionalization. The electronic properties of the thiophene ring can modulate the reactivity of the carbamothioate group, and its presence opens avenues for applications in medicinal chemistry and materials science. The carbamothioate functional group itself is a critical pharmacophore in various bioactive compounds and serves as a versatile synthetic intermediate. The combination of these three components in this compound provides a platform for exploring novel structure-activity relationships and for the development of new synthetic methodologies.

Unaddressed Challenges and Open Questions in Reactivity and Synthesis

Despite the potential of this compound, several challenges and unanswered questions remain regarding its synthesis and reactivity. A primary challenge is the development of a highly efficient and selective synthesis. While general methods for carbamothioate synthesis exist, such as the reaction of thiols with isocyanates or the use of phosgene (B1210022) derivatives, these methods often suffer from the use of hazardous reagents and may not be optimal for this specific sterically hindered and heteroaromatic substrate. researchgate.net The development of a catalytic, atom-economical synthesis from readily available starting materials is a significant hurdle.

The reactivity of the thiophene ring in the presence of the carbamothioate group is another area requiring further investigation. Questions remain regarding the regioselectivity of electrophilic substitution on the thiophene ring and the potential for interactions between the sulfur atom of the thiophene and the carbamothioate functionality. Furthermore, the influence of the bulky tert-butyl group on the rotational barrier around the C-N bond of the carbamothioate and its impact on the compound's conformational dynamics are yet to be fully understood. The thermal and photochemical stability of the compound also presents an open area for investigation, which is crucial for its handling and potential applications.

Prospective Research Avenues for Expanded Synthetic Utility

The unique structural features of this compound open up several promising avenues for future research to expand its synthetic utility. One key direction is its use as a precursor for the synthesis of novel thiophen-3-ol (B168786) derivatives through controlled hydrolysis or other cleavage methods of the carbamothioate group. Thiophenols are valuable intermediates in organic synthesis, and this approach could provide a new route to access them.